Lipophilicity Advantage: Oleoyl vs. PEG Linkers
N′-Boc-N-(Gly-Oleoyl)-Lys exhibits a predicted LogP value of 6.40, a physicochemical parameter that directly influences passive membrane diffusion . In contrast, PEG-based PROTAC linkers typically demonstrate LogP values significantly lower (often in the 1–3 range) due to multiple ether oxygen hydrogen-bond acceptors that increase topological polar surface area [1]. Comparative permeability studies have demonstrated that at matched lipophilicity, alkyl-linked degraders outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA), correlating with improved unbound concentrations in cellular compartments [1]. This LogP differential of approximately 3–5 log units between the C18:1 alkyl chain and PEG alternatives represents a quantifiable difference that governs intracellular accumulation and target engagement [2].
| Evidence Dimension | Lipophilicity (LogP) as predictor of passive membrane permeability |
|---|---|
| Target Compound Data | Predicted LogP = 6.40 |
| Comparator Or Baseline | PEG-based linkers: typical LogP range 1–3 |
| Quantified Difference | ΔLogP ≈ 3–5 units (higher lipophilicity) |
| Conditions | Calculated/predicted LogP values; PAMPA permeability assays |
Why This Matters
Higher LogP predicts superior passive diffusion across lipid bilayers, making this linker preferable when designing PROTACs for intracellular targets where membrane penetration is rate-limiting.
- [1] BOC Sciences. Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. Technical Resource, 2025. View Source
- [2] Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273–312. View Source
